molecular formula C14H11N3O B5556959 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B5556959
M. Wt: 237.26 g/mol
InChI Key: HAFXLFGCMOOXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that has received significant attention in scientific research due to its diverse biological activities. The compound is synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis Methods

One significant area of research on 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its synthesis. A novel class of these compounds was synthesized using 3-butyl-1-methyl imidazolium bromide, demonstrating good yields and short reaction times. This ionic liquid can be recycled for subsequent reactions without efficiency loss, highlighting an environmentally friendly approach (Shaabani et al., 2007). Similarly, research has shown the synthesis of poly(tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones) using a multicomponent reaction, achievable under both conventional heating and microwave irradiation (Diab, Abdelhamid, & Elwahy, 2018).

Mechanistic Studies

Mechanistic studies are another critical area of research. An ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones was achieved through a novel mechanism involving a nucleophilic attack and electrocyclic ring formation, which contrasts with previously accepted mechanisms (Chen et al., 2016). This highlights the evolving understanding of the chemical processes involved in synthesizing these compounds.

Green Chemistry Approaches

Recent research has increasingly focused on green chemistry approaches. For example, tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones were prepared using γ-Fe2O3@KSF as a novel and recyclable magnetic catalyst, emphasizing limited use of organic solvents and excellent product purity (Zeydi & Ghorbani, 2020). Another study used nanoporous Na+-montmorillonite modified with an ionic liquid for the synthesis, achieving excellent yields in short reaction times and demonstrating the catalyst's reusability (Shirini, Mazloumi, & Seddighi, 2018).

Novel Synthetic Pathways

There are also investigations into novel synthetic pathways for these compounds. For instance, an efficient synthesis was developed using base-catalyzed ring transformation, producing good yields of several polycyclic azaarenes, indicating a broader potential application in synthesizing complex organic structures (Pratap & Ram, 2007).

Properties

IUPAC Name

3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-7-3-5-10-9(13)8-17-12-6-2-1-4-11(12)16-14(17)15-10/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFXLFGCMOOXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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